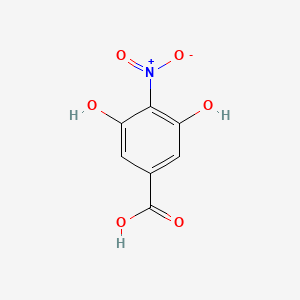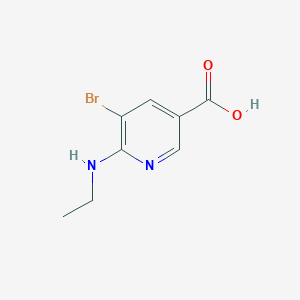
3,5-Dihydroxy-4-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dihydroxy-4-nitrobenzoic acid is an organic compound with the molecular formula C7H5NO6 It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups at the 3 and 5 positions and a nitro group at the 4 position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,5-Dihydroxy-4-nitrobenzoic acid can be synthesized through the nitration of 3,5-dihydroxybenzoic acid (also known as α-resorcylic acid). The nitration process involves the following steps:
Starting Material: α-Resorcylic acid is dissolved in ethyl acetate.
Nitration: A solution of 65% aqueous nitric acid is added to the α-resorcylic acid solution at 0°C.
Reaction Conditions: The mixture is gradually heated to room temperature and stirred for two days.
Separation: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and filtered. The solvent is then evaporated to yield a mixture of nitrated products.
Purification: The desired product, this compound, is separated by selective crystallization from water and ethyl acetate.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dihydroxy-4-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid can reduce the nitro group.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: 3,5-Dihydroxy-4-aminobenzoic acid.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
3,5-Dihydroxy-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,5-dihydroxy-4-nitrobenzoic acid depends on its specific application. For instance, in biological systems, the compound may exert its effects through interactions with cellular enzymes and receptors. The hydroxyl and nitro groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dihydroxy-2-nitrobenzoic acid: Another isomer with the nitro group at the 2 position.
3,4-Dihydroxy-5-nitrobenzoic acid: Differing in the positions of the hydroxyl and nitro groups.
Uniqueness
3,5-Dihydroxy-4-nitrobenzoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Compared to its isomers, it may exhibit different reactivity and interactions, making it valuable for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C7H5NO6 |
|---|---|
Poids moléculaire |
199.12 g/mol |
Nom IUPAC |
3,5-dihydroxy-4-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO6/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2,9-10H,(H,11,12) |
Clé InChI |
XOZMTLQVNJQYLW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1O)[N+](=O)[O-])O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Aminomethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13014593.png)

![2-(2,5-Dioxaspiro[3.5]nonan-8-yl)ethan-1-amine](/img/structure/B13014615.png)
![tert-butyl N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-6-yl]carbamate](/img/structure/B13014621.png)


![1-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)ethanone](/img/structure/B13014626.png)

![5-Fluoro-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B13014632.png)
![2-Azabicyclo[2.2.1]heptan-6-one](/img/structure/B13014633.png)
![2-(2-Aminoethyl)-6-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13014638.png)
![2-O-tert-butyl 3-O-methyl (3S,8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2,3-dicarboxylate](/img/structure/B13014655.png)
![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B13014659.png)

